N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine is a complex peptide compound with a unique structure that includes multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides or uronium salts. The final deprotection step yields the desired peptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable assembly of peptides. SPPS involves anchoring the initial amino acid to a solid resin, followed by sequential addition of protected amino acids. After the assembly is complete, the peptide is cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of appropriate catalysts.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cysteine residue may form covalent bonds with target proteins, leading to changes in their function. Additionally, the peptide can participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, adding stability and functionality to the peptide. Its structure enables specific interactions with molecular targets, making it valuable for various applications .
Properties
CAS No. |
215169-73-6 |
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Molecular Formula |
C21H36N8O6S |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C21H36N8O6S/c22-12(4-1-7-25-21(23)24)18(32)29-9-3-6-15(29)19(33)28-8-2-5-14(28)17(31)26-10-16(30)27-13(11-36)20(34)35/h12-15,36H,1-11,22H2,(H,26,31)(H,27,30)(H,34,35)(H4,23,24,25)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
LCHCSKLGURMBST-AJNGGQMLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
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